1-叠氮基-2-(甲磺酰基)乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

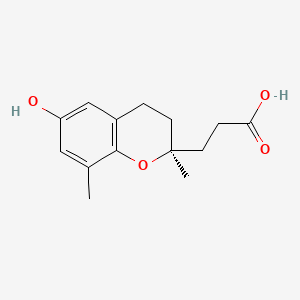

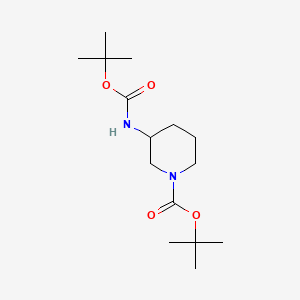

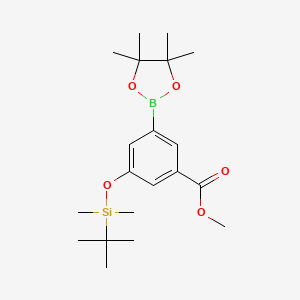

1-Azido-2-(methylsulfonyl)ethane is a chemical compound with the formula C₃H₇N₃O₂S . It is supplied by Matrix Scientific and is identified as an irritant .

Molecular Structure Analysis

The molecular structure of 1-Azido-2-(methylsulfonyl)ethane consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure could not be found in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-2-(methylsulfonyl)ethane are not available, azides in general are known to participate in various reactions. For instance, they can serve as protected -NH2 synthons, transforming into amines . They also participate in the “click reaction” between an azide and an alkyne to give substituted 1,2,3-triazoles .科学研究应用

1. 合成和化学反应

1-叠氮基-2-(甲磺酰基)乙烷是一种多功能化合物,用于各种化学合成和反应。Tornøe 等人 (2002) 描述了叠氮化物(包括类似于 1-叠氮基-2-(甲磺酰基)乙烷的化合物)在末端炔烃与叠氮化物的区域选择性铜(I)催化的 1,3-偶极环加成中的应用。该反应是点击化学过程中的一部分,对于在肽骨架或侧链中合成不同的 1,4-取代 [1,2,3]-三唑至关重要 (Tornøe、Christensen 和 Meldal,2002).

Zhang 等人 (2019) 探索了磺酰叠氮化物作为磺酰供体的用途,突出了它们在合成化学中的重要作用。他们展示了三氟甲磺酸诱导的磺酰叠氮化物形成磺酰阳离子反应性物质,为偶联各种芳烃以制备砜提供了新途径 (Zhang、Wang、Zhang 和 Zhang,2019).

2. 材料科学和磁性

1-叠氮基-2-(甲磺酰基)乙烷衍生物已用于材料科学,特别是在研究某些化合物的结构和磁性方面。Li 等人 (2008) 合成了具有柔性共配体的叠氮桥联 Co(2+) 化合物,展示了叠氮化合物在构建具有特定性质的磁性材料中的潜力 (Li 等人,2008).

3. 分析化学

在分析化学领域,与 1-叠氮基-2-(甲磺酰基)乙烷在结构上相关的化合物已被用于检测和分析某些化学试剂的代谢物。Read 和 Black (2004) 讨论了使用液相色谱-串联质谱法分析硫芥子的 β-裂解代谢物,其中涉及与 1-叠氮基-2-(甲磺酰基)乙烷在结构上相似的化合物 (Read 和 Black,2004).

4. 生化研究

虽然与 1-叠氮基-2-(甲磺酰基)乙烷没有直接关系,但其结构类似物已用于生化研究。Zarghi 等人 (2008) 设计并合成了某些吲哚衍生物,其甲磺酰部分类似于 1-叠氮基-2-(甲磺酰基)乙烷中的磺酰部分,作为选择性环氧合酶 (COX-2) 抑制剂,表明此类化合物具有潜在的生物医学应用 (Zarghi 等人,2008).

安全和危害

属性

IUPAC Name |

1-azido-2-methylsulfonylethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2S/c1-9(7,8)3-2-5-6-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFFXWAMZHTTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)

![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)